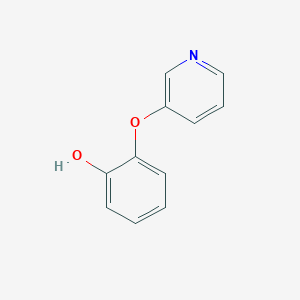

2-(Pyridin-3-yloxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-pyridin-3-yloxyphenol |

InChI |

InChI=1S/C11H9NO2/c13-10-5-1-2-6-11(10)14-9-4-3-7-12-8-9/h1-8,13H |

InChI Key |

UYNVVPDSANQDGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Yloxy Phenol

Targeted Synthesis Strategies for 2-(Pyridin-3-yloxy)phenol

The construction of the C-O ether linkage between the pyridine (B92270) and phenol (B47542) rings is the central challenge in synthesizing this compound. Modern organic synthesis offers several powerful strategies to achieve this, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aryl halide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org

The pyridine ring is inherently electron-deficient, which can facilitate SNAr reactions. nih.gov For the synthesis of this compound, this pathway could theoretically involve the reaction of a 3-halopyridine with catechol (1,2-dihydroxybenzene) or a protected derivative, or the reaction of 3-hydroxypyridine (B118123) (a pyridinol) with an activated 2-halophenol. The reactivity of pyridinium (B92312) ions in SNAr reactions has also been studied, indicating that the positively charged nitrogen atom significantly enhances the ring's susceptibility to nucleophilic attack. rsc.org The presence of strong electron-withdrawing substituents, such as a nitro group, positioned ortho or para to the leaving group, dramatically increases the reaction rate by stabilizing the negatively charged intermediate. libretexts.orglibretexts.org

A generalized SNAr reaction for a pyridyl ether is shown below:

Nu- + Py-L → [Nu-Py-L]- (Meisenheimer Complex) → Nu-Py + L-

Where Nu- is the nucleophile (e.g., a phenoxide), Py is the pyridine ring, and L is a leaving group (e.g., a halide).

Metal-Catalyzed Coupling Reactions for C–O Bond Formation (e.g., Ullmann Condensation Analogues)

Metal-catalyzed cross-coupling reactions are among the most versatile tools for constructing carbon-heteroatom bonds, including the C-O bond in diaryl ethers. nih.govscispace.com

The Ullmann condensation, a classical method, involves the copper-promoted reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C), polar solvents like DMF or NMP, and stoichiometric amounts of copper. wikipedia.orgumass.eduslideshare.net However, significant advancements have been made. The development of soluble copper(I) catalysts and the use of specific ligands, such as diamines, picolinic acid, and N,N-dimethyl glycine, have enabled these reactions to proceed under much milder conditions with catalytic amounts of copper. organic-chemistry.orgnih.gov For the synthesis of this compound, an Ullmann-type reaction could couple 3-halopyridine with a 2-alkoxyphenol (followed by dealkylation) or 3-hydroxypyridine with a 2-halophenol. acs.org

Beyond copper, palladium and nickel-based catalytic systems have emerged as powerful alternatives for diaryl ether synthesis. nih.govresearchgate.net These reactions, often referred to as Buchwald-Hartwig C-O cross-coupling, can tolerate a wide range of functional groups and often proceed under milder conditions than even modern Ullmann couplings. rsc.org Decarbonylative etherification, where an aromatic ester is coupled with a phenol using a palladium or nickel catalyst, represents another innovative route to diaryl ethers. acs.org

| Reaction Type | Typical Metal Catalyst | Common Ligands | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ullmann Condensation (Classic) | Cu (metal, salts) | None | High temp. (>200°C), Stoichiometric Cu | Historically significant | Harsh conditions, limited scope wikipedia.orgslideshare.net |

| Ullmann Condensation (Modern) | Cu(I) salts (e.g., CuI, CuBr) | Phenanthroline, Picolinic acid, Diamines | Lower temp. (70-140°C), Catalytic Cu | Milder conditions, broader scope organic-chemistry.orgnih.gov | Can still require specific ligands |

| Buchwald-Hartwig Etherification | Pd(0), Pd(II) | Bulky phosphine (B1218219) ligands (e.g., DPEPhos) | Mild temp. (RT - 100°C) | High functional group tolerance rsc.org | Cost of palladium and ligands |

| Nickel-Catalyzed Etherification | Ni(II) salts (e.g., NiCl2) | Phosphine ligands (e.g., PPh3) | Mild to moderate temp. | Cost-effective alternative to Pd researchgate.net | Can be sensitive to air/moisture |

Precursor Compound Transformations and Derivatization Routes

An alternative to directly forming the C-O bond is to synthesize a precursor molecule and then modify it to obtain the final product. A common strategy involves the synthesis of a methoxy-substituted analogue, such as 2-methoxy-1-(pyridin-3-yloxy)benzene, followed by a demethylation step to reveal the free phenolic hydroxyl group. lanl.gov This approach can be advantageous if the starting materials are more readily available or if the free hydroxyl group interferes with the key bond-forming reaction.

Another precursor route could involve a Suzuki coupling to first form a C-C bond, for instance, between a pyridine boronic acid and a dihalophenol, followed by subsequent reactions to form the ether linkage. google.com For example, a process has been developed for synthesizing 2,6-diphenylphenol (B49740) by coupling phenyl boronic acid with 2,6-diiodophenol (B1640560) using a palladium catalyst. google.com A similar strategy could be adapted for pyridine-containing structures.

Once this compound is synthesized, its functional groups are available for further derivatization. The phenolic hydroxyl group can undergo esterification by reacting with carboxylic acids or their derivatives. evitachem.com It can also be a target for oxidation reactions. The aromatic rings themselves can potentially undergo electrophilic aromatic substitution to introduce additional functional groups, although the reaction conditions would need to be carefully controlled to manage the directing effects of the existing substituents. evitachem.com Recent studies have also explored microdroplet accelerated derivatization reactions for the rapid identification of phenolics. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it This includes minimizing waste, avoiding hazardous solvents, and using energy-efficient methods and sustainable materials. ijarsct.co.inrasayanjournal.co.in

Solvent-Free Synthetic Methodologies

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free, or solid-state, reactions offer a powerful way to achieve this. Microwave irradiation has emerged as a particularly effective tool for promoting organic reactions under solvent-free conditions. researcher.life This technique can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. researcher.lifenih.gov

The synthesis of diaryl ethers via SNAr reactions has been successfully performed under solvent-free conditions, sometimes using a solid support like KF/Alumina, with microwave heating used to drive less favorable reactions. researchgate.net Similarly, microwave-assisted, catalyst-free protocols have been developed for coupling nitroarenes with phenols to form diaryl ethers. rsc.org Such methods could be adapted for the synthesis of this compound, offering a more environmentally friendly alternative to traditional solvent-based heating. rsc.org

| Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Phenols + Activated Aryl Halides | KF/Alumina, Microwave Irradiation | Rapid reaction, simple product isolation, no solvent | researchgate.net |

| Phenols + Nitroaryl Fluorides | Microwave Irradiation | Ecofriendly, operational simplicity, increased yield | researcher.life |

| Hydroxybenzaldehyde + Acetophenone + Ammonium Acetate | Microwave Irradiation (for pyridine synthesis) | Solvent- and catalyst-free, high yield | rsc.org |

Sustainable Catalysis in Etherification Reactions

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and derived from earth-abundant, non-toxic materials. In the context of diaryl ether synthesis, this involves moving away from expensive and rare metals like palladium towards more sustainable alternatives and developing systems that allow for catalyst recovery and reuse.

The use of nano-sized metal catalysts in Ullmann-type C-O coupling reactions has gained significant attention. nih.govscispace.com Nanocatalysts, with their high surface-to-volume ratio, can exhibit superior activity, allowing for rapid bond formation under milder, often ligand-free, conditions. nih.gov Copper nanoparticles supported on materials like carbon nanofibers or magnetic nanoparticles (e.g., Fe₃O₄@CuO) have been shown to be effective and recyclable catalysts for diaryl ether synthesis. nih.govresearchgate.net

Furthermore, there is growing interest in using earth-abundant metals like iron as catalysts for etherification. acs.org Simple iron salts have been shown to be efficient catalysts for the direct etherification of alcohols. acs.org The development of heterogeneous catalysts, such as nanoporous aluminosilicates or copper molybdate, also aligns with green chemistry principles, as these solid catalysts can be easily separated from the reaction mixture and reused over multiple cycles, minimizing waste. acs.orgrsc.orgmdpi.com Using water as a reaction solvent, where possible, represents another significant step towards a greener synthesis, and metal-free arylations of phenols using diaryliodonium salts have been successfully performed in water. organic-chemistry.org

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The structural framework of this compound, featuring a pyridine ring linked to a phenol via an ether bridge, offers multiple sites for chemical modification. The synthesis of analogues and derivatives through substitution on the phenolic ring, functionalization of the pyridine moiety, or alteration of the oxygen bridge is crucial for developing compounds with tailored properties. These modifications are achieved through a variety of advanced synthetic methodologies.

Phenolic Ring Substitutions and Their Synthetic Implications

Modifications to the phenolic ring of this compound can be achieved either by direct substitution on the parent molecule or by employing substituted phenolic precursors in the initial synthesis.

One primary strategy involves the direct functionalization of the this compound molecule through electrophilic aromatic substitution. The hydroxyl group on the phenol ring is an activating ortho-, para-director, meaning it facilitates the introduction of electrophiles at positions 4 and 6. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups, thereby altering the electronic and steric properties of the molecule.

Alternatively, a more versatile approach is to synthesize analogues by starting with an already substituted phenol or resorcinol (B1680541) derivative. In this "bottom-up" approach, a substituted phenol is coupled with a suitable pyridine derivative, such as 3-halopyridine or pyridin-3-ol. Nucleophilic aromatic substitution is a common method, where a deprotonated substituted phenol acts as a nucleophile, displacing a halide from a pyridine ring. mdpi.com This method allows for the precise placement of a wide range of substituents on the phenolic ring before the formation of the core diaryl ether structure. For example, starting with 4-chlorophenol (B41353) or 4-nitrophenol (B140041) would yield the corresponding 4-chloro- or 4-nitro-substituted analogues.

The synthetic implications of these substitutions are significant. The introduction of electron-withdrawing groups (e.g., -NO₂, -CN, halogens) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenolic ring can profoundly influence the reactivity of the entire molecule, including the pKa of the phenolic hydroxyl group and the electron density of the pyridine nitrogen.

| Substitution Strategy | Methodology | Typical Reagents | Resulting Analogue Example |

| Direct Functionalization | Electrophilic Aromatic Substitution | Br₂/FeBr₃ (Bromination); HNO₃/H₂SO₄ (Nitration) | 2-(Pyridin-3-yloxy)-4-bromophenol |

| Precursor Synthesis | Nucleophilic Aromatic Substitution | 4-Fluorophenol, 3-bromopyridine, Base (e.g., K₂CO₃) | 2-(Pyridin-3-yloxy)-4-fluorophenol |

| Precursor Synthesis | Ullmann Coupling | Substituted 2-iodophenol, Pyridin-3-ol, CuI catalyst | Varies based on substituted phenol |

Pyridine Ring Substitutions and Functionalization Strategies

Functionalizing the pyridine ring of this compound presents a different set of challenges and opportunities compared to the phenolic ring. The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic substitution and more prone to nucleophilic attack.

Direct functionalization of the pyridine ring in the parent molecule is generally difficult. However, advanced methods such as C-H bond functionalization are emerging as powerful tools for directly introducing substituents onto pyridine rings. eurekaselect.com These reactions often employ transition metal catalysts (e.g., palladium, rhodium, iridium) to activate specific C-H bonds for coupling with various partners.

A more common and predictable strategy involves building the molecule from a pre-functionalized pyridine ring. This can be accomplished by:

Using substituted pyridin-3-ol: Analogues can be synthesized by reacting a substituted pyridin-3-ol with a suitable phenolic precursor. For instance, the reaction of 2-chloropyridin-3-ol with phenol would yield 2-((2-chloropyridin-3-yl)oxy)phenol.

Using substituted 3-halopyridines: A substituted 3-halopyridine can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions with 2-hydroxyphenol (catechol). For example, reacting 2,5-dichloropyridine (B42133) with catechol could form a derivative with two chlorine atoms on the pyridine ring. The reaction of pyridinols with highly halogenated pyridines, such as pentafluoropyridine, has been shown to proceed with the pyridin-3-ol acting as an oxygen nucleophile to form the corresponding tetrafluoropyridyl ether. researchgate.net

Post-synthesis modification of a reactive handle: A derivative of this compound containing a reactive group, such as a bromine atom, can be synthesized. This halogenated analogue can then undergo further transformations. For instance, a bromo-substituted pyridine ring can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce new carbon-carbon bonds. nih.gov

These strategies allow for the introduction of a wide array of substituents onto the pyridine ring, which can modulate the basicity of the pyridine nitrogen and its ability to participate in hydrogen bonding or metal coordination. researchgate.netnih.gov

| Strategy | Methodology | Starting Materials Example | Potential Derivative |

| Precursor Synthesis | Nucleophilic Substitution | 2-Chloropyridin-3-ol + Phenol | 2-((2-Chloropyridin-3-yl)oxy)phenol |

| Precursor Synthesis | Reaction with Perhalopyridines | Pyridin-3-ol + Pentafluoropyridine | 2-((2,3,5,6-Tetrafluoropyridin-4-yl)oxy)phenol |

| Post-synthesis Modification | Suzuki-Miyaura Cross-Coupling | Bromo-substituted this compound + Arylboronic acid | Aryl-substituted this compound |

Oxygen Bridge Modifications

Altering the ether (-O-) linkage that connects the phenolic and pyridine rings is a fundamental structural modification that leads to distinct classes of compounds with different chemical properties and three-dimensional shapes. This involves replacing the oxygen atom with other atoms or functional groups.

A prominent example of such a modification is the replacement of the ether linkage with an amino bridge (-NH-) or a methyleneamino bridge (-CH₂-NH-). The synthesis of these analogues requires entirely different synthetic routes compared to the formation of the diaryl ether.

For instance, the synthesis of the related compound 2-[(pyridin-3-ylamino)methyl]phenol (B1633523) involves a reductive amination process. nih.gov This synthesis is achieved by first reacting 3-aminopyridine (B143674) with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) to form a Schiff base (imine). nih.gov Subsequent reduction of the imine intermediate, typically with a reducing agent like sodium borohydride, yields the final 2-[(pyridin-3-ylamino)methyl]phenol product, where the rings are connected by a -CH₂-NH- linker. nih.gov In this analogue, the aromatic rings are twisted relative to each other by approximately 68.8°. nih.govnih.gov

These modifications from an ether to an amine or related linker have profound structural and electronic consequences. The introduction of a nitrogen atom provides a hydrogen bond donor (the N-H group), which is absent in the parent ether. This changes the molecule's polarity, hydrogen bonding capabilities, and conformational flexibility, which in turn influences its interactions with biological targets.

| Bridge Type | Linker Group | Synthetic Method | Key Precursors |

| Ether (Parent) | -O- | Nucleophilic Substitution / Ullmann Coupling | Pyridin-3-ol, Halophenol |

| Methyleneamino | -CH₂-NH- | Reductive Amination | 3-Aminopyridine, Salicylaldehyde |

Comprehensive Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 2-(Pyridin-3-yloxy)phenol, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the hydroxyl, ether, and aromatic moieties.

The most prominent feature in the FT-IR spectrum would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. wpmucdn.comresearchgate.net The broadness of this peak is a result of intermolecular hydrogen bonding. researchgate.net

The presence of the diaryl ether linkage is typically confirmed by the C-O-C stretching vibrations. Asymmetric stretching vibrations for aryl ethers are expected to appear in the range of 1270-1230 cm⁻¹, while the symmetric stretching vibrations would be found in the 1075-1020 cm⁻¹ region. udel.edu

The aromatic nature of both the pyridine (B92270) and phenol (B47542) rings would be evidenced by several bands. The C-H stretching vibrations of the aromatic protons are anticipated to occur just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). udel.edu The characteristic C=C stretching vibrations within the aromatic rings are expected to produce a set of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net Furthermore, the C=N stretching vibration of the pyridine ring is also expected in this region, often overlapping with the C=C stretching bands. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, would appear in the fingerprint region below 900 cm⁻¹. udel.edu

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching (broad, H-bonded) | 3600 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Pyridine C=N | Stretching | ~1580 |

| Diaryl Ether C-O-C | Asymmetric Stretching | 1270 - 1230 |

| Diaryl Ether C-O-C | Symmetric Stretching | 1075 - 1020 |

| Aromatic C-H | Out-of-plane Bending | < 900 |

This table is a prediction based on established group frequencies. wpmucdn.comresearchgate.netudel.edu

Raman Spectroscopy (FT-Raman, Resonance Raman) for Vibrational Mode Assignment

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The C=C stretching modes of both the phenol and pyridine rings would give rise to strong bands in the 1600-1570 cm⁻¹ region. A particularly strong and characteristic "ring breathing" vibration for the pyridine ring is expected around 1000-1050 cm⁻¹. spectroscopyonline.com The substitution pattern on the benzene (B151609) ring could also be inferred from specific Raman bands.

While the O-H stretching vibration is typically weak in Raman spectra, the C-O stretching of the ether linkage and the phenol would be observable. Compressive or tensile stress within the solid material can lead to shifts in Raman peak positions. spectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1570 |

| Pyridine Ring | Ring Breathing | 1050 - 1000 |

| Phenol Ring | Ring Breathing | ~1000 |

| Diaryl Ether C-O-C | Stretching | 1300 - 1100 |

This table is a prediction based on established group frequencies for similar molecules. spectroscopyonline.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The ¹H NMR spectrum of this compound would show distinct signals for the phenolic proton and the aromatic protons on both rings.

The phenolic O-H proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of δ 4.0-8.0 ppm.

The aromatic protons will resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. pdx.edu The protons on the pyridine ring are typically more deshielded than those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The proton at the 2-position of the pyridine ring would likely be the most downfield. The protons on the phenol ring will be influenced by both the hydroxyl group (electron-donating) and the pyridinyloxy group (electron-withdrawing). Spin-spin coupling between adjacent protons (ortho, meta, and para couplings) would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would be crucial for assigning each signal to a specific proton. libretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenolic OH | 4.0 - 8.0 | broad singlet |

| Pyridine H (2, 4, 5, 6) | 7.0 - 8.5 | Multiplets |

| Phenol H (3, 4, 5, 6) | 6.5 - 7.5 | Multiplets |

This table provides a predictive range based on general values for aromatic and phenolic protons. pdx.edulibretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, a total of 11 signals would be expected, corresponding to the 11 unique carbon atoms in the molecule.

The carbons of the aromatic rings are expected to resonate in the range of δ 110-160 ppm. oregonstate.edulibretexts.org The carbon atom attached to the phenolic hydroxyl group (C-2 of the phenol ring) and the carbon attached to the ether oxygen (C-3 of the pyridine ring) would be significantly deshielded and appear at the lower end of this range. The carbon atom at the 1-position of the phenol ring, also attached to the ether oxygen, would also be found at a high chemical shift. The carbon atoms of the pyridine ring will generally have chemical shifts influenced by the nitrogen atom and the ether linkage. libretexts.orglibretexts.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C-O (Phenol & Pyridine) | 150 - 165 |

| Aromatic C-H & C-C | 110 - 145 |

This table provides a predictive range based on general values for aromatic ethers and phenols. oregonstate.edulibretexts.orglibretexts.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While specific data for this compound using advanced NMR techniques are not available in the surveyed literature, their application would be invaluable for a definitive structural confirmation. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling networks within the pyridine and phenol rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals. Solid-state NMR could provide information on the molecular conformation and packing in the crystalline state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound, containing both a phenol and a pyridine ring linked by an ether oxygen, suggests the presence of π systems and non-bonding (n) electrons, which give rise to characteristic electronic transitions.

The primary transitions expected for this molecule are π→π* and n→π. The π→π transitions, associated with the aromatic rings, are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. msu.edu The n→π* transitions involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital. These transitions are generally of lower intensity and can be sensitive to solvent polarity. nih.gov

Table 1: Expected Electronic Transitions for this compound This table is based on general principles and data from analogous compounds, as specific experimental data for this compound was not found.

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

| π → π | Phenolic Ring, Pyridine Ring | < 300 nm | High (>1,000 L mol⁻¹ cm⁻¹) |

| n → π | Hydroxyl Oxygen, Ether Oxygen, Pyridine Nitrogen | > 280 nm | Low (<1,000 L mol⁻¹ cm⁻¹) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and fragmentation products. The nominal molecular weight of this compound (C₁₁H₉NO₂) is 187.19 g/mol . researchgate.net

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that aids in structure elucidation. For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 187.

The fragmentation of this compound is predicted to follow pathways characteristic of its constituent functional groups: phenols, aryl ethers, and pyridines.

Cleavage of the Ether Bond: A primary fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bond. This could lead to the formation of ions corresponding to the pyridinoxy radical cation or the phenoxy radical cation.

Loss of CO: Phenolic compounds often exhibit a characteristic loss of carbon monoxide (CO, 28 Da) from the molecular ion after rearrangement. mdpi.com

Pyridine Ring Fragmentation: The pyridine ring can undergo fragmentation, often involving the loss of HCN (27 Da). miamioh.edu

Formation of Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form the stable tropylium ion ([C₇H₇]⁺) at m/z 91, although this may be less prominent depending on the primary fragmentation routes. mit.edu

A study on isomeric substituted diaryl ethers highlighted that fragmentation patterns can be highly specific, with ortho-isomers showing distinct fragments like [M-OH]⁺ compared to para-isomers. researchgate.net While a specific experimental spectrum for this compound is not available, analysis of related compounds allows for the prediction of key fragments.

Table 2: Plausible Mass Spectrometry Fragments for this compound This table presents hypothetical fragments based on the known fragmentation patterns of related structures, as specific experimental data was not found.

| m/z | Possible Fragment Ion | Plausible Origin |

| 187 | [C₁₁H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [C₁₁H₈NO₂]⁺ | Loss of H˙ from the hydroxyl group |

| 159 | [C₁₀H₇NO]⁺˙ | Loss of CO from the molecular ion |

| 94 | [C₅H₄NO]⁺ | Cleavage of the ether bond (pyridinoxy fragment) |

| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond (phenoxy fragment) |

| 78 | [C₅H₄N]⁺ | Loss of oxygen from the pyridinoxy fragment |

| 65 | [C₅H₅]⁺ | Fragmentation of the phenolic ring |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding a molecule's conformation and packing in the solid state.

Although a crystal structure for this compound has not been reported in the searched literature, analysis of structurally similar compounds allows for a reasoned prediction of its key structural features. For example, the crystal structure of a diiron(II) complex incorporating the related ligand 2-(pyridin-2-yloxy)phenol reveals a strong intramolecular hydrogen bond between the phenolic hydroxyl group and a carboxylate oxygen. mit.edu Similarly, in the crystal structure of 3-[(E)-(Pyridin-3-ylimino)methyl]phenol, intermolecular O-H···N hydrogen bonds lead to the formation of dimers. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound This table contains predicted information based on the analysis of analogous crystal structures. Specific experimental data is required for definitive values.

| Parameter | Predicted Feature/Value | Reference Compound(s) |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of this type |

| Space Group | Centrosymmetric (e.g., P2₁/c) if forming inversion dimers | 3-[(E)-(Pyridin-3-ylimino)methyl]phenol researchgate.net |

| Key Bond Lengths (Å) | C-O (ether): ~1.36-1.40 Å; C-O (phenol): ~1.36 Å | General values for aryl ethers and phenols |

| Key Bond Angles (°) | C-O-C (ether): ~118-120° | General values for diaryl ethers |

| Key Torsion Angles (°) | Dihedral angle between rings | Variable, influences packing |

| Intermolecular Interactions | Strong O-H···N hydrogen bonding | 2-(pyridin-2-yloxy)phenol complexes, mit.edu 3-[(E)-(Pyridin-3-ylimino)methyl]phenol researchgate.net |

| π-π stacking between aromatic rings | 3-[(E)-(Pyridin-3-ylimino)methyl]phenol researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons, known as paramagnetic species. Molecules that are diamagnetic (all electrons are paired) are ESR-inactive.

In its neutral, ground state, this compound is a diamagnetic molecule and would not produce an ESR signal. However, paramagnetic species could potentially be generated from this molecule through chemical or electrochemical oxidation or reduction, leading to the formation of a radical cation or radical anion.

Studies on related pyridine derivatives have shown that they can form stable radical cations upon exposure to γ-rays at low temperatures. rsc.orgrsc.org The resulting ESR spectra provide information about the distribution of the unpaired electron's spin density within the molecule. For example, radiolysis of pyridine in a freon matrix produces a σ-radical cation where the unpaired electron is localized in the nitrogen's lone-pair orbital. rsc.org Furthermore, pyridine derivatives adsorbed on oxide surfaces have been shown to form dipyridyl anion radicals, which are detectable by ESR. oup.com A cupric-superoxo complex with a substituted pyridine ligand was also characterized by EPR, demonstrating the utility of the technique in studying metal complexes and reactive oxygen species. acs.org

Therefore, while this compound is not expected to be ESR-active itself, ESR spectroscopy would be an applicable and powerful technique to study its radical forms if they were to be generated. Such studies could reveal details about its electronic structure and reactivity in redox processes.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states. For a molecule like 2-(Pyridin-3-yloxy)phenol, these calculations elucidate the interplay between the electron-donating phenol (B47542) ring and the electron-withdrawing pyridine (B92270) ring, which governs its chemical and physical characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the ground state properties of molecules due to its favorable balance between accuracy and computational cost. jyu.fi DFT methods are used to calculate the total electronic energy, optimized geometry, and vibrational frequencies of molecules like this compound. dntb.gov.uanih.govrjpn.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. arxiv.org The XC functional approximates the complex exchange and correlation interactions between electrons. jyu.fi For organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are widely used and have been shown to provide reliable results for a variety of phenolic and pyridine-containing compounds. dntb.gov.uanih.govresearchgate.net Other modern functionals, including the M06 suite or CAM-B3LYP, are also employed, particularly when studying charge-transfer phenomena. researchgate.net

The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly applied. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of systems with heteroatoms and potential hydrogen bonding, like this compound. dntb.gov.uanih.gov

| Component | Examples | Typical Application/Rationale |

|---|---|---|

| Exchange-Correlation Functionals | B3LYP | A widely used hybrid functional providing a good balance of accuracy for geometries and energies in standard organic molecules. dntb.gov.uaresearchgate.net |

| CAM-B3LYP | A long-range corrected functional, suitable for systems with potential charge-transfer excitations, relevant for UV-Vis spectra predictions. nih.govresearchgate.net | |

| M06-2X | A hybrid meta-GGA functional that performs well for non-covalent interactions, which could be important for intermolecular studies. nih.gov | |

| Basis Sets | 6-31G(d,p) | A split-valence basis set with polarization functions; a good starting point for geometry optimizations and frequency calculations. jmaterenvironsci.com |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions, offering higher accuracy for energy calculations and systems with anions or weak interactions. nih.gov |

Geometry optimization calculations are performed to locate the minimum energy structure of this compound on the potential energy surface. This process determines the equilibrium bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the dihedral angle between the planes of the pyridine and phenol rings, which is defined by the C-O-C-C linkage. Conformational analysis reveals that the molecule is not planar, with a significant twist between the two aromatic rings. nih.govresearchgate.net The optimized geometry is crucial as all other molecular properties are calculated from this stable structure. researchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | Phenolic C-O | ~1.37 Å |

| Ether C-O (Aryl) | ~1.40 Å | |

| O-H | ~0.97 Å | |

| Bond Angles (°) | C-O-C (Ether) | ~118-120° |

| Dihedral Angles (°) | C(Py)-O-C(Ph)-C(Ph) | ~60-75° |

Following a successful geometry optimization, vibrational frequency calculations are carried out. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. dntb.gov.ua The calculated vibrational frequencies and their corresponding modes can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions, such as O-H stretching, C-O-C ether stretching, and aromatic ring vibrations. nih.govnih.gov Theoretical frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental IR Region (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3550 | 3600-3500 | Phenolic O-H stretch |

| ν(C-H) | ~3050-3100 | 3100-3000 | Aromatic C-H stretch |

| ν(C=C, C=N) | ~1450-1600 | 1610-1450 | Aromatic ring stretching |

| ν(C-O-C) | ~1240 | 1260-1220 | Asymmetric aryl ether stretch |

Theoretical predictions of spectroscopic data are invaluable for structure elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. semanticscholar.org The calculated isotropic shielding values are then referenced to a standard, typically Tetramethylsilane (TMS), to predict the ¹H and ¹³C NMR spectra.

The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.uamdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.orgmdpi.com The calculations also provide the oscillator strength for each transition, indicating its intensity, and identify the molecular orbitals involved, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

| Spectroscopy | Parameter | Predicted Value | Associated Transition/Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λ_max 1 | ~270-280 nm | π → π* (HOMO → LUMO) |

| λ_max 2 | ~220-230 nm | π → π* (e.g., HOMO-1 → LUMO) | |

| ¹H NMR | δ (O-H) | ~9.0-10.0 ppm | Phenolic proton |

| δ (Aromatic) | ~6.8-8.5 ppm | Phenol and Pyridine ring protons | |

| ¹³C NMR | δ (C-O, Phenol) | ~150-155 ppm | Carbon attached to hydroxyl |

| δ (C-O, Pyridine) | ~158-163 ppm | Carbon attached to ether oxygen |

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of molecules. researchgate.netnih.gov The theory focuses on the interactions between the HOMO and the LUMO. The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. rjpn.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.govsemanticscholar.org

Local reactivity can be predicted using Fukui functions, which identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function f⁺(r) indicates sites for nucleophilic attack (electron acceptance), while f⁻(r) points to sites for electrophilic attack (electron donation). researchgate.net For this compound, this analysis can pinpoint which atoms on the pyridine and phenol rings are the most reactive.

| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E_HOMO | - | ~ -6.2 eV | Electron-donating ability |

| E_LUMO | - | ~ -0.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.4 eV | Chemical stability and reactivity |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.7 eV | Resistance to change in electron distribution |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -3.5 eV | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.26 eV | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface would be characterized by distinct regions of negative and positive potential.

Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They are typically located around the electronegative oxygen and nitrogen atoms. Specifically, the deepest negative potential (Vmin) is expected near the nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group, indicating these are the primary sites for protonation and hydrogen bond acceptance.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential (Vmax) is generally found around the hydrogen atom of the phenolic hydroxyl group, highlighting its role as a hydrogen bond donor. The hydrogen atoms on the aromatic rings also exhibit positive potential.

This analysis is critical for predicting how this compound will interact with other molecules, including biological targets or other components in a material.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding, orbital interactions, and charge delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures of bonds and lone pairs.

Key insights from an NBO analysis of this compound would include:

Hybridization: The analysis would quantify the hybridization of the atomic orbitals (s, p character) involved in forming the sigma (σ) and pi (π) bonds. For instance, the hybridization of the nitrogen and oxygen atoms would be determined, providing insight into the geometry and bond angles.

A representative table of significant donor-acceptor interactions from an NBO analysis is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (ether) | π* (Cpyridine-Npyridine) | Value |

| LP(2) O (phenol) | π* (Cphenol-Cphenol) | Value |

| π (Cphenol-Cphenol) | π* (Cphenol-Cphenol) | Value |

| π (Cpyridine-Npyridine) | π* (Cpyridine-Cpyridine) | Value |

| (Note: "Value" indicates where data from a specific computational study would be inserted.) |

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group often exhibit large β values.

In this compound, the phenol group can act as an electron donor and the pyridine ring as an electron acceptor. The ether linkage facilitates the electronic communication between these two moieties. Theoretical calculations would determine the components of the polarizability and hyperpolarizability tensors. The magnitude of the total static first hyperpolarizability (βtot) is a key indicator of the second-order NLO response. A higher βtot value suggests a stronger NLO activity. These calculations are crucial for identifying and designing new molecules with potential for NLO applications.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system containing many molecules over time. MD simulations can reveal how this compound molecules behave in a condensed phase (e.g., in solution or in a crystal) and how they interact with their environment.

By simulating the movements of atoms and molecules based on a force field, MD can provide information on:

Conformational Dynamics: Although the core structure is relatively rigid, MD can explore the flexibility of the molecule, particularly the rotation around the C-O-C ether linkage, and determine the most stable conformations in a given environment.

Solvation Effects: Simulations in a solvent box (e.g., water) can elucidate how solvent molecules arrange around the solute and the nature of the solute-solvent interactions, such as hydrogen bonding.

Intermolecular Interactions: In a simulation of multiple this compound molecules, the formation and dynamics of intermolecular hydrogen bonds, π-π stacking interactions, and other van der Waals forces that govern the self-assembly and bulk properties of the material can be observed.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is fundamental for crystal engineering and predicting the physical properties of the solid state.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the contributions from all other molecules in the crystal.

The surface is typically colored according to properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

The information from the Hirshfeld surface is summarized in a 2D "fingerprint plot," which plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The percentage contribution of different types of intermolecular contacts can be calculated from the fingerprint plot. For this compound, the most significant interactions would likely be:

H···H contacts: Typically the most abundant type of contact.

O···H/H···O contacts: Representing hydrogen bonds.

C···H/H···C contacts: Indicating weaker C-H···π interactions.

N···H/H···N contacts: Involving the pyridine nitrogen.

C···C contacts: Suggestive of π-π stacking interactions.

The following table shows a hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis.

| Contact Type | Contribution (%) |

| H···H | Value |

| O···H/H···O | Value |

| C···H/H···C | Value |

| N···H/H···N | Value |

| C···C | Value |

| Other | Value |

| (Note: "Value" indicates where data from a specific computational study would be inserted.) |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis, also known as Non-Covalent Interaction (NCI) analysis, is a technique used to identify and visualize non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ).

The RDG is plotted against sign(λ2)ρ, where λ2 is the second eigenvalue of the Hessian matrix of the electron density. This plot reveals different types of interactions:

Strong Attractive Interactions (Hydrogen Bonds): Characterized by large negative values of sign(λ2)ρ and low RDG values, appearing as distinct spikes in the plot.

Weak Attractive Interactions (van der Waals forces): Found at values of sign(λ2)ρ close to zero.

Strong Repulsive Interactions (Steric Clashes): Occur at large positive values of sign(λ2)ρ.

Visualizing the RDG isosurfaces in 3D provides a clear picture of the spatial location and nature of these interactions within the crystal structure of this compound, with the isosurfaces color-coded to distinguish between attractive and repulsive interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a chemical system to define its structure and bonding characteristics. amercrystalassn.orgwikipedia.org This methodology partitions the electron density, an observable quantum mechanical property, to delineate atoms as distinct spatial regions and to characterize the chemical bonds that link them. amercrystalassn.orgwikipedia.org While specific QTAIM studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the principles of the theory can be applied to understand its electronic structure.

A QTAIM analysis of this compound would involve calculating the topology of its electron density (ρ(r)). Key to this analysis is the identification of bond critical points (BCPs), which are saddle points in the electron density that exist between two interacting nuclei. nih.gov The properties of the electron density at these BCPs provide quantitative insights into the nature of the chemical bonds.

For the ether linkage (C-O-C) and the bonds connecting the phenyl and pyridine rings, several QTAIM parameters would be of interest:

Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions.

Ellipticity (ε): This parameter measures the anisotropy of the electron density at the BCP and is used to quantify the π-character of a bond. nih.gov In systems with adjacent aromatic rings, such as the pyridine-phenyl linkage in this compound, ellipticity can be used to assess the degree of electron delocalization and π-conjugation between the rings. nih.gov

In related studies on phenyl-terpyridine derivatives, DFT-calculated ellipticity at the BCP of the pyridine-phenyl bond was used to quantify electron delocalization. nih.gov It was shown that modifying electronic properties through substituents could significantly enhance the π-character of this bond. nih.gov A similar analysis for this compound would elucidate the extent of electronic communication between its two aromatic systems through the ether oxygen bridge.

Hydrogen Bonding Network Characterization

The molecular structure of this compound, featuring a hydroxyl group (a strong hydrogen bond donor) and a pyridine nitrogen atom (a good hydrogen bond acceptor), makes it highly capable of forming hydrogen bonds. acs.orgnih.gov These non-covalent interactions are crucial in determining the supramolecular assembly, crystal packing, and interactions with biological macromolecules.

Hydrogen bonds are a specific type of dipole-dipole interaction occurring between a hydrogen atom in a highly polar bond (like O-H) and a lone pair of electrons on a nearby electronegative atom (like the nitrogen in pyridine). khanacademy.org

In the solid state or in solution, this compound can participate in several types of hydrogen bonding:

Intermolecular O-H···N bonding: This is the most probable and strongest hydrogen bond, formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. Studies on co-crystals containing both phenol and pyridine functionalities consistently show the prevalence of this robust interaction. acs.orgbgu.ac.il Research on the analogous compound, 2-[(Pyridin-3-yl-amino)-meth-yl]phenol, confirms that the hydroxyl substituent acts as a hydrogen-bond donor to the pyridine nitrogen atom of a neighboring molecule, generating chains and layers in the crystal structure. nih.gov

Self-association: While less favorable than the phenol-pyridine interaction, phenol molecules can self-associate through O-H···O hydrogen bonds to form dimers or larger aggregates, particularly in non-polar solvents. rsc.org

Computational studies on phenol-pyridine complexes in various solvents have been used to determine the thermodynamic parameters of hydrogen bond formation, confirming the stability of these interactions. nih.govacs.org Characterization of the hydrogen bonding network of this compound would involve computational geometry optimization to identify the most stable dimeric or polymeric structures and to calculate the energies associated with these intermolecular bonds.

In Silico Molecular Modeling for Receptor-Ligand Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into potential biological activity.

While docking studies specifically for this compound are not widely reported, research on a closely related derivative, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine , has identified it as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor . nih.govresearchgate.net This finding strongly implicates the mGlu5 receptor as a key biological target for compounds containing the this compound scaffold. The mGlu5 receptor, a Class C G protein-coupled receptor (GPCR), is a significant target for the treatment of various central nervous system disorders. nih.gov

Based on this evidence and the common practice of docking phenol and pyridine derivatives against various enzymes, potential biological targets for this compound have been investigated in silico.

| Biological Target | Target Class | Potential Role of Ligand |

|---|---|---|

| Metabotropic glutamate receptor 5 (mGlu5) | G protein-coupled receptor (GPCR) | Negative Allosteric Modulator (NAM) |

| Tyrosine Kinases | Enzyme (Kinase) | Inhibitor |

| HER-2 / VEGFR-2 | Receptor Tyrosine Kinase | Inhibitor |

Binding Mode Prediction and Interaction Energy Analysis

The binding mode of a ligand describes its three-dimensional orientation within the active or allosteric site of a protein, detailing the specific intermolecular interactions that stabilize the complex.

For the primary identified target, the mGlu5 receptor, negative allosteric modulators like the derivative of this compound bind to a small, buried pocket within the seven-transmembrane (7TM) domain of the receptor. nih.gov This site is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. nih.gov

A predicted binding mode for this compound within this allosteric pocket would likely involve:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor to polar amino acid residues (e.g., serine, threonine, or asparagine) lining the binding site. The pyridine nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in favorable π-π stacking or T-shaped interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the pocket.

Interaction energy analysis, typically calculated as a docking score, quantifies the strength of the receptor-ligand interaction. Lower binding energy scores indicate a more stable complex and higher binding affinity. In studies of other pyridine-containing compounds, docking scores against various bacterial and cancer-related protein targets have been calculated to rank potential inhibitors. For example, in studies of pyrazoline derivatives, compounds with the lowest docking scores (e.g., -8.009 kcal/mol) were identified as the most promising candidates for further development.

| Biological Target | Predicted Binding Site | Key Interacting Residues (Hypothesized) | Typical Interaction Energy Range (kcal/mol) |

|---|---|---|---|

| mGlu5 Receptor | Allosteric site in 7TM domain | Ser, Thr, Tyr, Phe, Trp | -7.0 to -10.0 |

| Tyrosine Kinases | ATP-binding pocket | Asp, Lys, Leu, Val | -6.0 to -9.0 |

Coordination Chemistry of 2 Pyridin 3 Yloxy Phenol

Ligand Characterization and Coordination Modes

Donor Atom Identification: Pyridine (B92270) Nitrogen and Phenolic Oxygen

The 2-(Pyridin-3-yloxy)phenol molecule possesses two primary potential donor atoms for coordination with metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group. smolecule.comvulcanchem.com

Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a classic Lewis base capable of coordinating to a metal center. The basicity and steric environment of this nitrogen atom are key factors in its ability to form stable coordinate bonds. In related ligands containing a pyridin-3-yloxy group, the pyridine nitrogen has been shown to be an effective coordination site. rsc.orgresearchgate.net

Phenolic Oxygen: The oxygen atom of the hydroxyl group on the phenol (B47542) ring is another potential coordination site. Coordination can occur with the neutral hydroxyl group, but more commonly, the ligand is deprotonated to form a phenolate (B1203915) anion. This anionic oxygen is a harder donor atom and forms strong bonds with a variety of metal ions. In numerous metal complexes with related phenol-containing ligands, the deprotonated phenolic oxygen is a primary binding site. mit.edursc.org

Chelation Effects and Denticity

The arrangement of donor atoms in this compound dictates its potential denticity and chelation behavior. Unlike its isomer 2-(pyridin-2-yl)phenol, which can act as a bidentate N,O-chelating agent to form a stable five-membered ring with a metal ion, the meta orientation of the ether linkage relative to the nitrogen in this compound makes direct chelation to a single metal center highly unlikely. The resulting chelate ring would be large and sterically strained.

Therefore, this compound is expected to exhibit the following coordination modes:

Monodentate Ligand: It can coordinate to a metal center through either the pyridine nitrogen or the phenolic oxygen, but not both simultaneously to the same metal. Pyridine and its derivatives are well-known monodentate ligands in a vast number of complexes. jscimedcentral.com

Bridging Ligand: The ligand can bridge two or more metal centers, with the pyridine nitrogen coordinating to one metal and the phenolic oxygen to another. This bridging behavior is common for ligands with spatially separated donor sites and can lead to the formation of polynuclear complexes or coordination polymers. Research on the related ligand 5-(pyridin-3-yloxy)isophthalic acid has shown it forms 2D layered coordination polymers with lanthanide ions, where the pyridyl and carboxylate groups coordinate to different metal centers. rsc.orgrsc.orgresearchgate.net

While some complex Schiff base ligands can exhibit tridentate or tetradentate behavior, the simple structure of this compound limits it primarily to monodentate or bidentate bridging roles. nih.govbendola.com

Synthesis and Structural Characterization of Metal Complexes

Preparation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov General procedures often involve mixing stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for several hours. nih.govnih.gov The resulting complex may precipitate upon cooling or require the addition of another solvent to induce crystallization.

For instance, studies on the related ligand 5-(pyridin-3-yloxy)isophthalic acid have employed hydrothermal synthesis, where the ligand and lanthanide metal salts are heated in water or a solvent mixture in a sealed vessel. rsc.orgrsc.orgresearchgate.net This method is effective for producing crystalline coordination polymers. Similarly, solvothermal methods have been used to create coordination polymers with 3-(3,5-dicarboxylphenoxy)pyridine. researchgate.net

Spectroscopic Signatures in Metal Complexes (FT-IR, UV-Vis, NMR, ESR, Mössbauer)

The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques.

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying which donor atoms are involved in coordination. Upon complexation, the C=N stretching vibration of the pyridine ring and the C-O stretching vibration of the phenol group are expected to shift, indicating the involvement of the pyridine nitrogen and phenolic oxygen in bonding to the metal ion. nih.gov The disappearance or significant broadening of the phenolic O-H stretching band would confirm deprotonation and coordination of the oxygen atom. rsc.org

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metals, can be observed. nih.gov For example, studies on oxovanadium(IV) complexes with related ligands use electronic absorption spectra to help determine the degree of distortion in the coordination geometry.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the resonances of the pyridine and phenol ring protons upon coordination provide evidence of the metal-ligand interaction in solution. jscimedcentral.comacs.org

ESR Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic metal complexes (e.g., Cu(II), V(IV)O, Mn(II)). The ESR spectrum provides detailed information about the oxidation state, the coordination environment of the metal ion, and the nature of the metal-ligand bonds.

Mössbauer Spectroscopy: For complexes containing specific isotopes like ⁵⁷Fe, Mössbauer spectroscopy is an invaluable tool. It provides precise information on the oxidation state, spin state, and coordination environment of the iron atoms. It has been effectively used to characterize di- and trinuclear iron complexes formed with the related 2-(pyridin-2-yloxy)phenol ligand. mit.edu

Table 1: Expected Spectroscopic Changes upon Complexation

| Spectroscopic Technique | Key Parameter | Expected Change upon Coordination |

|---|---|---|

| FT-IR | ν(C=N) of pyridine | Shift to higher or lower wavenumber |

| ν(C-O) of phenol | Shift in position and intensity | |

| ν(O-H) of phenol | Disappearance or broadening | |

| UV-Vis | π → π* / n → π* | Shift in wavelength (bathochromic or hypsochromic) |

| d-d transitions | Appearance of new, weak absorption bands |

| ¹H NMR | Pyridine & Phenol protons | Chemical shift changes due to altered electron density |

This table represents generalized expectations for the coordination of this compound.

Determination of Coordination Geometries (e.g., Octahedral, Tetrahedral)

The coordination geometry of metal complexes is determined by the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligands. For complexes involving pyridyl-phenol type ligands, common geometries include octahedral and tetrahedral. nih.gov

Octahedral Geometry: This is a very common coordination geometry for transition metals, especially for coordination number six. For example, a metal ion could coordinate to two molecules of this compound and two solvent molecules or other co-ligands to achieve an octahedral environment. Complexes of Ru(III) and other metals with related multidentate ligands have been found to adopt octahedral geometries. nih.gov

Tetrahedral Geometry: This geometry is common for metal ions like Co(II) and Zn(II) with a coordination number of four.

Square Planar Geometry: Metal ions with a d⁸ electron configuration, such as Ni(II) and Pd(II), often form square planar complexes.

Coordination Polymers: As seen with the related ligands 5-(pyridin-3-yloxy)isophthalic acid and 4-(pyridin-3-yloxy)-phthalic acid, the bridging capability of the pyridin-3-yloxy moiety can lead to the formation of extended one-, two-, or three-dimensional networks rather than discrete mononuclear or dinuclear complexes. rsc.orgrsc.orgresearchgate.net The final structure is often influenced by factors like the metal ion used, reaction temperature, and the presence of ancillary ligands. rsc.org

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and coordination geometry of these complexes in the solid state. acs.org

Stability and Reactivity of Metal Complexes

The ligand this compound, with its distinct N,O-donor set, forms complexes with a range of transition metals, exhibiting interesting stability and reactivity profiles. These characteristics are crucial for its application in areas such as biomimetic chemistry and catalysis.

Redox Properties and Electrochemical Behavior of Complexes

The electrochemical behavior of metal complexes with this compound provides insight into their potential for catalytic applications involving electron transfer processes. Cyclic voltammetry is a key technique used to probe the redox potentials of these compounds. For instance, diiron(III) complexes supported by this ligand and its derivatives have been shown to undergo redox processes. The specific potentials are sensitive to the coordination environment, including the geometry of the complex and the nature of any additional co-ligands. These studies are essential for designing complexes with tailored redox properties for specific catalytic or biomimetic functions.

Dioxygen Reactivity and Substrate Oxidation Studies in Biomimetic Systems

A significant area of research for complexes of this compound is their ability to mimic the active sites of metalloenzymes, particularly those that activate dioxygen. Diiron complexes with this ligand have been investigated as models for soluble methane (B114726) monooxygenase (sMMO), an enzyme that hydroxylates methane.

Upon reaction with dioxygen, a diiron(II) precursor complex can form a peroxo-diiron(III) intermediate. This highly reactive species is capable of oxidizing external substrates. For example, these biomimetic systems have demonstrated the ability to oxidize substrates like triphenylphosphine (B44618) and sulfides. The efficiency and selectivity of these oxidation reactions are subjects of ongoing research, aiming to understand the structure-reactivity relationships that govern the catalytic cycle. The nature of the supporting ligand framework, provided by this compound and its derivatives, is critical in tuning the properties of the reactive intermediates and, consequently, the outcome of the oxidation reactions.

Formation of Multinuclear Metal Architectures (e.g., Diiron, Triiron Cores)

The flexible yet sterically demanding nature of the this compound ligand facilitates the assembly of multinuclear metal architectures. The pyridyl and phenol groups can bridge two or more metal centers, leading to the formation of dimeric, trimeric, and even higher nuclearity clusters.

Specifically, this ligand has been successfully employed to synthesize complexes with diiron and triiron cores. In diiron systems, the ligand can support two iron atoms in close proximity, creating a bimetallic active site mimic. The formation of these structures is often controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the reaction of this compound with an iron(II) salt in the presence of a base can lead to the self-assembly of a diiron(II) complex. Furthermore, variations in the ligand backbone or reaction conditions can lead to the formation of more complex structures, such as oxo-centered triiron clusters. These multinuclear architectures are of fundamental interest for their magnetic properties and their potential as catalysts that require the cooperation of multiple metal centers.

Mechanistic Investigations of Chemical Reactions Involving 2 Pyridin 3 Yloxy Phenol

Mechanistic Pathways of Phenol (B47542) Oxidation

The oxidation of phenols can proceed through various mechanistic pathways, largely dependent on the oxidant used and the substitution pattern of the phenol itself. For 2-(Pyridin-3-yloxy)phenol, the presence of the phenolic hydroxyl group makes the molecule susceptible to oxidative transformations, primarily targeting the electron-rich phenol ring.

Hypervalent iodine reagents are versatile and environmentally benign oxidants widely used for the oxidation of phenols. nih.gov Reagents such as o-iodoxybenzoic acid (IBX) and (diacetoxyiodo)benzene (B116549) (DIB) are known to oxidize phenols to quinones. wikipedia.orgnih.gov The general mechanism begins with the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to yield the oxidized product. wikipedia.org

For most phenols, oxidation with reagents like IBX regioselectively yields ortho-quinones. nih.govrsc.org This transformation involves a double oxidation process. Given this precedent, the oxidation of this compound would be expected to produce the corresponding ortho-quinone, 3-(pyridin-3-yloxy)cyclohexa-3,5-diene-1,2-dione. The reaction is initiated by a ligand exchange between the phenol and the iodine(V) reagent, followed by two successive redox steps that first form a catechol-like intermediate and then the final o-quinone. nih.govrsc.org

The formation of a stable iodonium (B1229267) ylide is an alternative pathway that typically occurs when the phenol has an electron-withdrawing group in the para position and at least one unsubstituted ortho position. wikipedia.org Since this compound does not have a para-substituent relative to the hydroxyl group, the formation of an ortho-quinone is the more probable outcome over a stable ylide. The debate in the literature over whether these reactions proceed via a free phenoxenium ion intermediate suggests that for typical phenols, a free cation is unlikely, whereas for highly electron-rich systems, it may be possible. acs.orgnih.gov

| Reagent Type | General Outcome for Phenols | Predicted Product for this compound | Mechanistic Feature |

|---|---|---|---|

| o-Iodoxybenzoic acid (IBX) | Regioselective formation of ortho-quinones. nih.gov | 3-(Pyridin-3-yloxy)cyclohexa-3,5-diene-1,2-dione | Double oxidation via an iodine(V) to iodine(III) reduction. rsc.org |

| (Diacetoxyiodo)benzene (DIB/PIDA) | Formation of quinones or quinone-derived products. wikipedia.org | Likely ortho-quinone, potential for further reactions. | Formation of an aryloxyiodonium(III) intermediate. wikipedia.org |

The oxidation of phenols can also be initiated by hydrogen atom abstraction (HAT) from the phenolic hydroxyl group, a process frequently mediated by metal-oxygen species. nih.gov This pathway is fundamental in many biological systems and synthetic catalytic cycles. researchgate.net The mechanism can proceed through a concerted proton-coupled electron transfer (PCET) or via stepwise pathways of electron transfer followed by proton transfer (ET/PT) or vice versa. nih.gov

Studies using cupric-superoxo complexes have shown that the reaction with substituted phenols proceeds via a rate-limiting HAT step, evidenced by significant kinetic isotope effects. nih.gov After the initial HAT, a phenoxyl radical is formed. This radical can then undergo further reactions, such as coupling with another radical or further oxidation. nih.govnih.gov

In the case of this compound, the pyridinyl nitrogen introduces a site for potential coordination with the metal center of the oxidant. Research on phenols containing pyridyl-based ligands has shown that coordination of the substrate to the metal can significantly enhance the rate of hydrogen atom abstraction. nih.gov This interaction could pre-organize the substrate for the HAT event, lowering the activation energy for the O-H bond cleavage and facilitating the formation of the 2-(pyridin-3-yloxy)phenoxyl radical. The ultimate products would depend on the specific metal-oxo species and reaction conditions employed.

Nucleophilic and Electrophilic Reactivity of the Aromatic Rings

The compound this compound contains two distinct aromatic rings: an electron-rich phenol ring and an electron-deficient pyridine (B92270) ring. This electronic differentiation dictates their reactivity toward electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic rings like phenol. numberanalytics.com The reactivity and regioselectivity of EAS on the phenol ring of this compound are governed by the combined influence of the hydroxyl (-OH) group and the pyridinyloxy (-O-Py) group.

Both the -OH group and the ether-like -O-Py group are activating, ortho, para-directors. masterorganicchemistry.commakingmolecules.com This is due to their ability to donate a lone pair of electrons into the aromatic π-system via resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. lkouniv.ac.in The hydroxyl group is a very powerful activator, often making the phenol ring over 1000 times more reactive than benzene (B151609). latech.edulibretexts.org

For the phenol ring in this compound, the directing effects of the two groups are as follows:

Hydroxyl group (-OH): Directs incoming electrophiles to positions 4 and 6 (ortho and para to -OH).

Pyridinyloxy group (-O-Py): This ether group at position 2 also directs ortho and para. Its ortho position is position 3, and its para position is position 5.

The positions most activated for electrophilic attack are those that receive stabilizing resonance contributions from both groups. Position 4 is para to the strongly activating -OH group and meta to the -O-Py group. Position 6 is ortho to the -OH group. Position 5 is para to the -O-Py group. Due to the powerful activating nature of the -OH group, substitution is most likely to occur at positions 4 and 6. makingmolecules.com